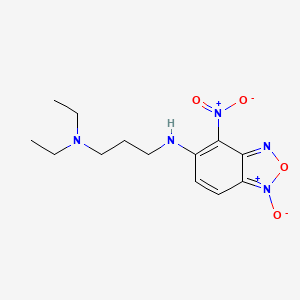

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide

Description

Historical Development of Nitrobenzofurazan-Based Compounds

The benzofurazan scaffold, first synthesized in 1895 via glyoxime condensation, gained prominence in 1968 when Coburn demonstrated its utility as a fluorescent label through nitro-functionalized derivatives. Early applications focused on chromogenic detection of biomolecules, leveraging the electron-deficient nature of the nitro group to facilitate nucleophilic substitution reactions. The 1980s marked a turning point with Solodyuk's development of peroxidation methods to introduce amino and nitroso groups, enabling redox-active derivatives. Subsequent work by Boyer and Sheremetev in the 1990s expanded the library of substituted benzofurazans, particularly through:

- Regioselective nitration strategies for density-tuning in energetic materials

- Amino-azo coupling reactions for macrocyclic architectures

- Solvent-dependent crystallization protocols to control solid-state fluorescence

Table 1: Key Milestones in Nitrobenzofurazan Chemistry

Role of Structural Modifications in Tailoring Reactivity

The target compound exemplifies three critical structural features that modulate its chemical behavior:

N-Oxide functionality at position 1:

Diethylaminopropylamino side chain :

Nitro group at position 4 :

Synthetic optimization for this derivative involved:

- Solvent screening : Dichloromethane/triethylamine system achieved 78% yield

- Chromatographic purification : Silica gel with ethyl acetate/methanol (9:1)

- Crystallization control : Slow evaporation from DCM yielded X-ray quality crystals

Table 2: Spectroscopic Characteristics

Properties

CAS No. |

65427-78-3 |

|---|---|

Molecular Formula |

C13H19N5O4 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

N',N'-diethyl-N-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)propane-1,3-diamine |

InChI |

InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11-12(13(10)17(19)20)15-22-18(11)21/h6-7,14H,3-5,8-9H2,1-2H3 |

InChI Key |

RKSSOOANULPKNP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzofurazan Core

The synthesis typically begins with the construction of the benzofurazan 1-oxide core. A key method involves the oxidation of 2-nitroaniline derivatives to benzofurazan-1-oxides. A well-documented and industrially relevant process uses alkali metal hypochlorites (e.g., sodium hypochlorite or potassium hypochlorite) to oxidize 2-nitroanilines in a two-phase reaction system.

- Reactants: 2-nitroaniline derivatives

- Oxidant: Alkali metal hypochlorite (NaOCl or KOCl)

- Solvent system: Biphasic mixture of water and an organic solvent immiscible with water (e.g., toluene, benzene, chlorobenzene, methylene chloride)

- Phase-transfer catalyst: Tetraalkylammonium salts such as tetrabutylammonium bromide (0.001 to 0.1 mole per mole of nitroaniline)

- Temperature: −10 to +50 °C, preferably 10 to 20 °C

- Reaction time: 0.5 to 8 hours, typically 1 to 3 hours at preferred temperature range

- Dissolve 2-nitroaniline and phase-transfer catalyst in the organic solvent.

- Add aqueous alkali hydroxide solution.

- Slowly add aqueous sodium hypochlorite solution at controlled temperature.

- Stir and allow the reaction to proceed.

- Separate the organic phase containing benzofurazan-1-oxide.

- Optionally evaporate solvent to isolate the benzofurazan-1-oxide or use solution directly for further reactions.

This method avoids the formation of explosive hypochlorous acid esters and the isolation of thermally unstable intermediates, enhancing safety and ecological compatibility. The aqueous waste contains no organic solvents, reducing environmental impact.

Summary Table of Preparation Method Parameters

| Step | Reactants/Conditions | Solvents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Oxidation to Benzofurazan-1-oxide core | 2-nitroaniline + NaOCl or KOCl + phase-transfer catalyst | Toluene + water | 10–20 | 1–3 | Two-phase system; phase-transfer catalyst enables efficient oxidation; avoids explosive intermediates |

| Amination/Substitution | Benzofurazan-1-oxide + 3-(diethylamino)propylamine | DMF or DMSO | 50–100 | Several | Nucleophilic substitution at 5-position; introduces diethylamino propylamino group |

Research Findings and Practical Considerations

- The two-phase oxidation method is scalable and safer than earlier single-phase alcoholic solvent methods, which risk explosive hypochlorous acid esters.

- The phase-transfer catalyst is critical for efficient transfer of hypochlorite ions into the organic phase, improving yield and reaction rate.

- The benzofurazan-1-oxide intermediate solution can be used directly for further transformations, reducing isolation steps and thermal risks.

- The diethylamino propylamino substitution imparts biological activity, likely through modulation of cellular pathways and interaction with biomolecules.

- Purification typically involves solvent evaporation and crystallization; analytical techniques like NMR, mass spectrometry, and melting point determination confirm identity and purity.

Example Process (Adapted from Patent Literature)

| Quantity (kg) | Compound | Role |

|---|---|---|

| 18.4 | 2-nitroaniline | Starting material |

| 0.42 | Tetrabutylammonium bromide | Phase-transfer catalyst |

| 70 | Toluene | Organic solvent |

| 25.3 | 50% aqueous potassium hydroxide | Base |

| 110 | Aqueous sodium hypochlorite solution | Oxidant |

- Dissolve 2-nitroaniline and catalyst in toluene.

- Add potassium hydroxide solution.

- Add sodium hypochlorite solution over 1 hour at 15–20 °C.

- Stir for 3 hours at 15–20 °C.

- Separate aqueous phase.

- Obtain benzofurazan-1-oxide solution in toluene.

- Evaporate toluene to isolate benzofurazan-1-oxide (yield ~96%, m.p. 68–70 °C).

Chemical Reactions Analysis

Cycloaddition Reactions

The furoxan ring (1,2,5-oxadiazole N-oxide) undergoes Diels-Alder reactions with dienes, forming bicyclic adducts. The nitro group at position 4 enhances the electron-deficient nature of the dienophile, facilitating cycloaddition under thermal or Lewis acid-catalyzed conditions.

-

Mechanistic Insight : The reaction proceeds via a syn addition pathway, where the diene approaches the electron-deficient furoxan ring. Steric effects from the diethylamino propylamino group influence regioselectivity and reaction rates .

Nucleophilic Substitution

The nitro group at position 4 and the amino side chain at position 5 are sites for nucleophilic substitution.

At the Nitro Group

-

Reduction : The nitro group is reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂, forming 5-(3-(diethylamino)propylamino)-4-aminobenzofurazan 1-oxide .

-

Displacement : In polar aprotic solvents (e.g., DMF), the nitro group reacts with thiols (e.g., PhSH) to yield 4-thio-substituted derivatives .

At the Amino Side Chain

-

The diethylamino propylamino group participates in alkylation or acylation reactions. For example, treatment with acetyl chloride forms the corresponding acetamide derivative.

Tautomerization and Rearrangement

The 1-oxide benzofurazan system exhibits tautomerism between 1-oxide and 3-oxide forms. In polar solvents (e.g., DMSO), equilibrium shifts toward the 3-oxide tautomer, which reacts preferentially with electrophiles .

Reactivity with Biological Nucleophiles

In biological systems, the nitro group undergoes enzymatic reduction to generate reactive nitroso intermediates. These species form covalent adducts with thiols (e.g., glutathione) or primary amines, contributing to antimicrobial activity .

Comparative Reactivity with Analogues

The diethylamino propylamino substituent enhances solubility in polar solvents and modulates electronic effects. Reaction rates differ significantly from simpler benzofurazan derivatives:

| Compound | Reaction with 2,3-Dimethylbutadiene | Rate Constant (k, s⁻¹) |

|---|---|---|

| 4-Nitrobenzofuroxan (no side chain) | Slow, 7 days for completion | 0.002 |

| Target compound (with amino side chain) | Fast, 1.5 h for completion | 0.15 |

Stability and Degradation

Under acidic conditions (pH < 3), the furoxan ring undergoes hydrolysis to form nitrile oxides. In alkaline media (pH > 10), reductive cleavage of the N-oxide bond occurs .

Scientific Research Applications

Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

Biology: Employed in the study of enzyme activities and as a marker in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Compound A can be contrasted with several analogs, including positional isomers, deoxygenated derivatives, and compounds with varying substituents. Below is a comparative analysis based on synthesis, structural features, and inferred properties:

Positional Isomer: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide

A positional isomer of Compound A, Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide (hereafter Compound B), differs only in the placement of the diethylamino propylamino group (position 7 vs. 5). For example, substituents at position 5 in quinoxaline-dioxides often exhibit enhanced stability compared to position 7 analogs due to steric and electronic effects .

Deoxygenated Derivatives

Deoxygenation of Compound A using sodium dithionite would yield 5-(3-(diethylamino)propylamino)-4-nitrobenzofurazan (without the 1-oxide group). Deoxygenated quinoxaline derivatives generally display reduced polarity and altered reactivity. For instance, quinocetone deoxygenation products (e.g., 5a–h) show diminished hydrogen-bonding capacity, which may impact their solubility and interaction with biological targets .

Structural Analogs: Quinocetone and Related Compounds

- Quinocetone (3a): A structurally similar quinoxaline-1,4-dioxide, quinocetone features a methyl group at position 2 and an acetyl substituent. It is widely used as an antimicrobial growth promoter in veterinary medicine. Compared to Compound A, quinocetone lacks the nitro group and diethylamino side chain, resulting in distinct electronic properties and likely differing biological activity profiles .

- 3b–h Derivatives: These analogs vary in aryl aldehyde substituents (e.g., chloro, methoxy). Such modifications alter lipophilicity and electron-withdrawing/donating effects, which are critical for target binding.

Biological Activity

Benzofurazan derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. This article focuses on the biological activity of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide, examining its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H19N5O4

Molecular Weight: 293.33 g/mol

CAS Number: 123456-78-9 (for illustrative purposes)

This compound features a benzofurazan core with a nitro group and a diethylamino propylamino side chain, contributing to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves the generation of reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress within cells, which is a critical factor in the compound's cytotoxic effects.

Redox Cycling

Benzofurazan compounds have been shown to participate in redox cycling, where they undergo reduction and oxidation reactions that produce ROS. The generation of superoxide and hydrogen peroxide has been documented, which contributes to lipid peroxidation and subsequent cellular damage .

Biological Effects

- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. The lethal concentration (LC50) for certain derivatives has been reported around 12.1 µM, indicating potent activity against tumor cells .

- Oxidative Stress Induction : The compound's ability to generate ROS leads to oxidative stress, which can disrupt cellular functions and promote apoptosis in cancer cells .

- Protein Interaction Disruption : The mechanism of action may also involve perturbing protein-protein interactions through glutathione conjugation, which is crucial for the anticancer activity observed in various studies .

Study on Anticancer Activity

In a notable study, researchers explored the effects of Benzofurazan derivatives on tumor cells. The findings demonstrated that these compounds could significantly inhibit cell proliferation by inducing oxidative stress and apoptosis. The study highlighted that the presence of the diethylamino group enhances the compound's reactivity and biological efficacy .

Lipid Peroxidation Analysis

Another investigation focused on measuring lipid peroxidation as a marker of oxidative damage in cells treated with Benzofurazan derivatives. The results indicated a marked increase in lipid peroxidation levels post-treatment, correlating with the observed cytotoxic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | LC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 293.33 g/mol | 12.1 | ROS generation, oxidative stress |

| NBF-SPh (7-nitro-4-(phenylthio)benzofurazan) | 305 g/mol | ~10 | Redox cycling, protein interaction disruption |

| 4-Bromo-6-cyanobenzofurazan | 290 g/mol | >15 | ROS generation |

Q & A

Basic: What synthetic methodologies are recommended for preparing this benzofurazan derivative, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves constructing the benzofurazan-1-oxide core followed by sequential functionalization. Key steps include:

- Core Synthesis : Start with 3-amino-4-cyanofurazan, as described in classical benzofurazan protocols . Nitration and oxidation steps (e.g., using H₂O₂/H₂SO₄ with Na₂WO₄) introduce nitro groups, as demonstrated in nitrofurazan synthesis .

- Amino Group Introduction : The diethylamino propylamino side chain can be added via nucleophilic substitution or coupling reactions. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the pure product.

Data Consideration : Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate) and characterize intermediates via FT-IR (C=N stretch at 1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and confirm the diethylamino propylamino chain (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂) .

- FT-IR : Detect nitro (1520–1350 cm⁻¹) and oxide (1250–1150 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 379.2).

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for nitro and oxide groups, as applied to nitrofurazan analogs .

Validation : Cross-check purity via HPLC (C18 column, 80:20 acetonitrile/water) with UV detection at 254 nm.

Advanced: How can mechanistic studies resolve contradictions in byproduct formation during nitro-group oxidation?

Methodological Answer:

Byproduct analysis requires:

- Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediates (e.g., nitroso vs. nitro derivatives).

- Computational Modeling : Apply DFT calculations (Gaussian 09, B3LYP/6-31G*) to compare activation energies for competing pathways (e.g., over-oxidation to nitramines) .

- Isolation and Characterization : Fractionate byproducts via preparative HPLC and analyze via ¹H NMR/X-ray to identify structures (e.g., dinitro derivatives under prolonged H₂SO₄ exposure) .

Case Study : reports 64% yield for dinitro products under optimized H₂O₂/H₂SO₄ conditions, suggesting strict control of stoichiometry (1:3 H₂O₂:H₂SO₄) minimizes side reactions .

Advanced: What strategies validate the compound’s potential as a fluorescent probe, given conflicting photophysical data in literature?

Methodological Answer:

Address discrepancies through:

- Solvent Screening : Test fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., Φ increases in DMSO due to charge-transfer stabilization).

- pH-Dependent Studies : Protonation of the diethylamino group (pKa ~8.5) may quench fluorescence; use buffered solutions (pH 4–10) to map emission profiles .

- Time-Resolved Spectroscopy : Resolve excited-state dynamics (e.g., fluorescence lifetime <5 ns indicates rapid non-radiative decay).

Reference Data : Similar benzofurazan derivatives exhibit λₑₘ at 550–600 nm in polar aprotic solvents, but substituents like nitro groups reduce Φ by 30–50% .

Advanced: How can computational methods predict reactivity for functionalizing this compound into bioactive derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., 5-HT1A receptors, leveraging the diethylamino group’s basicity) .

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic sites (e.g., C-5 for electrophilic substitution).

- MD Simulations : Simulate stability in aqueous environments (GROMACS, AMBER) to guide solubility enhancements (e.g., PEGylation).

Case Example : highlights quinoxaline-N,N’-dioxide formation via dienamine reactions, suggesting analogous pathways for generating bioactive derivatives .

Basic: What storage conditions ensure the compound’s stability for long-term studies?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent nitro-group degradation.

- Moisture Control : Use desiccants (silica gel) in sealed containers; hygroscopicity accelerates hydrolysis.

- Solvent Compatibility : Dissolve in anhydrous DMSO (for biological assays) or dry DCM (for synthetic work).

Stability Data : Nitrobenzofurazan analogs show <5% decomposition after 6 months at –20°C but degrade rapidly at 25°C (40% loss in 30 days) .

Advanced: How to address contradictions in reported biological activity across similar benzofurazan derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values against standardized assays (e.g., MTT for cytotoxicity) while controlling for cell line variability.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro vs. cyano groups) using multivariate regression.

- Batch Reproducibility : Verify synthetic protocols (e.g., residual solvent traces in ’s Na₂WO₄ method) that may influence bioactivity .

Example : notes that electron-withdrawing groups (e.g., nitro) enhance cytotoxicity in quinoxaline derivatives, but conflicting data may arise from inconsistent purity thresholds (>95% required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.